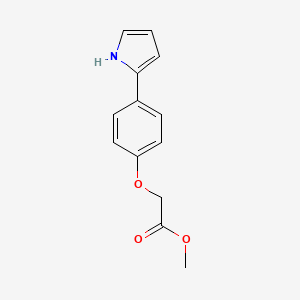
Rhodamine phalloidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodamine Phalloidin is a high-affinity F-actin probe conjugated to the red-orange fluorescent dye, tetramethylrhodamine (TRITC). It selectively stains F-actin and is optimal for fixed and permeabilized samples . It is commonly used in imaging applications to selectively label F-actin .
Synthesis Analysis
Phalloidin is a bicyclic peptide belonging to a family of toxins isolated from the deadly Amanita phalloides ‘death cap’ mushroom . It is typically used conjugated to a fluorescent dye, such as FITC, Rhodamine, TRITC or similar dyes .Molecular Structure Analysis
Phalloidin contains an unusual thioether bridge between cysteine and tryptophan residues that forms an inner ring structure . At elevated pH, this thioether is cleaved and the toxin loses its affinity for actin .Chemical Reactions Analysis
Phalloidin binds to actin filaments much more tightly than to actin monomers, leading to a decrease in the rate constant for the dissociation of actin subunits from filament ends, essentially stabilizing actin filaments through the prevention of filament depolymerization .Physical And Chemical Properties Analysis
Rhodamine Phalloidin is a fluorescent compound with superior brightness, outstanding photostability, and high fluorescence quantum yield . The fluorescence properties also include fluorescence lifetime, fluorescence quantum yield .Scientific Research Applications
Actin Filament Visualization in Various Biological Contexts
Rhodamine phalloidin is extensively used for visualizing actin filaments in different biological systems. It has been instrumental in studies involving sea urchin eggs, where it helped observe actin filament translocations during fertilization and cytoplasmic processes (Terasaki, 1996). Similarly, the influence of phalloidin on actin filament branching, particularly in the presence of the Arp2/3 complex, has been elucidated using rhodamine-phalloidin, indicating its role in actin dynamics and structural organization (Mahaffy & Pollard, 2008).
Exploring Actin Organization in Fungi and Algae
In the context of fungi and algae, rhodamine-phalloidin has been pivotal in revealing the organization of actin filaments. For instance, in the fungus Uromyces phaseoli, it helped identify actin structures like filaments, plaques, and intranuclear inclusions, providing insights into fungal cellular architecture and processes (Hoch & Staples, 1983). Additionally, its use in red algae showed extensive arrays of F-actin, aiding in the understanding of cytoskeletal arrangements in these organisms (McDonald, Garbary, & Duckett, 1993).
Insights into Actin Dynamics in Plants and Animals
Rhodamine-phalloidin has also been used to study the distribution of actin microfilament bundles in plants, providing clues about their role in gravity perception and cellular organization (White & Sack, 1990). In animal cells, it has enabled the observation of actin filament dynamics in living cultured cells, contributing to the understanding of cellular motility and division processes (Wang, 1987).
Safety And Hazards
Future Directions
Rhodamine Phalloidin is one of the most commonly used fluorescent phalloidin conjugates in the literature, as evidenced by over 1,500 citations . It can be used to visualize and quantitate F-actin in tissue sections, cell cultures, or cell-free preparations . It is fully compatible with other fluorescent stains used in cellular analyses including fluorescent proteins, Qdot nanocrystals, and Alexa Fluor conjugates including secondary antibodies . This suggests significant potential for its application in the field of cellular imaging or biotechnology .
properties
CAS RN |
219920-04-4 |
|---|---|
Product Name |
Rhodamine phalloidin |
Molecular Formula |
C60H70N12O13S2 |
Molecular Weight |
1231.4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




